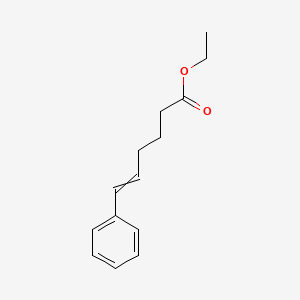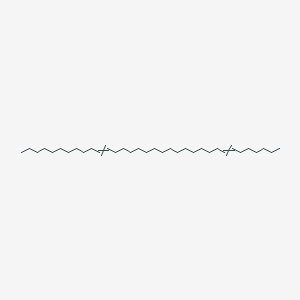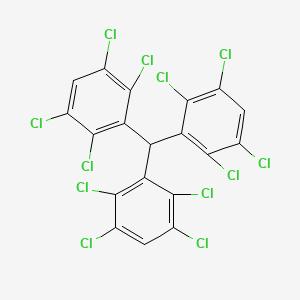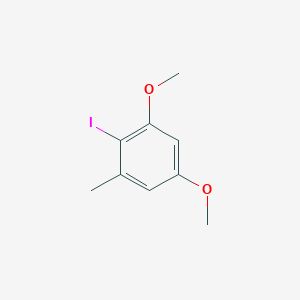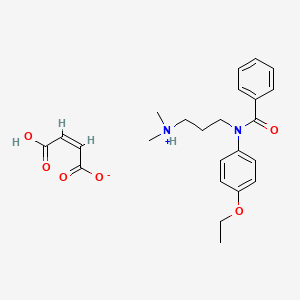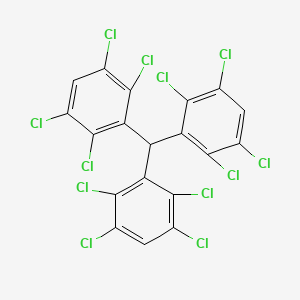
1,1',1''-Methanetriyltris(2,3,5,6-tetrachlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,3,5,6-tetrachlorophenyl)methane is a chemical compound with the molecular formula C19H4Cl12. It is known for its high degree of chlorination, which imparts unique chemical properties. This compound is often used as an intermediate in organic synthesis and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Tris(2,3,5,6-tetrachlorophenyl)methane can be synthesized through a Friedel-Crafts reaction involving 1,2,4,5-tetrachlorobenzene and chloroform in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is typically carried out in a glass pressure vessel at elevated temperatures (around 160°C) for a specified duration .
Industrial Production Methods
Industrial production of tris(2,3,5,6-tetrachlorophenyl)methane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
Tris(2,3,5,6-tetrachlorophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield less chlorinated derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrachlorobenzoquinone, while reduction can produce partially dechlorinated phenylmethanes .
科学的研究の応用
Tris(2,3,5,6-tetrachlorophenyl)methane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which tris(2,3,5,6-tetrachlorophenyl)methane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s high degree of chlorination allows it to form stable complexes with these targets, influencing their activity and function. Pathways involved include oxidative stress responses and signal transduction mechanisms .
類似化合物との比較
Similar Compounds
- Tris(2,4,6-trichlorophenyl)methane
- Tris(4-carboxy-2,3,5,6-tetrachlorophenyl)methane
- Tris(2,4,6-trichloro-3,5-dinitrophenyl)methyl radical
Uniqueness
Tris(2,3,5,6-tetrachlorophenyl)methane is unique due to its specific chlorination pattern, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .
特性
CAS番号 |
105633-26-9 |
|---|---|
分子式 |
C19H4Cl12 |
分子量 |
657.7 g/mol |
IUPAC名 |
3-[bis(2,3,5,6-tetrachlorophenyl)methyl]-1,2,4,5-tetrachlorobenzene |
InChI |
InChI=1S/C19H4Cl12/c20-4-1-5(21)15(27)11(14(4)26)10(12-16(28)6(22)2-7(23)17(12)29)13-18(30)8(24)3-9(25)19(13)31/h1-3,10H |
InChIキー |
YZBVZRFMRURYFR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)C3=C(C(=CC(=C3Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


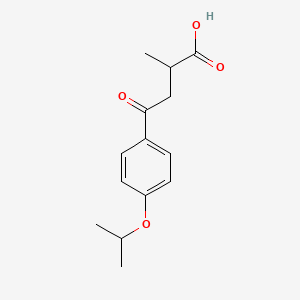
![Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-](/img/structure/B14339027.png)
![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
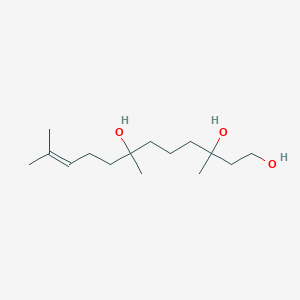
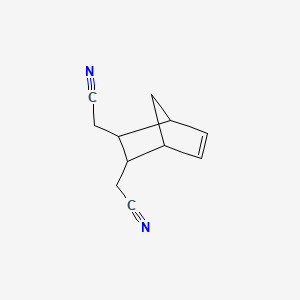
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
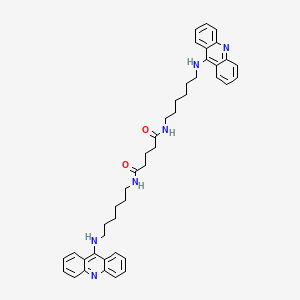
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
